molecular formula C15H33N B12286104 N,N-Bis(2,2-dimethylpropyl)-2,2-dimethylpropan-1-amine CAS No. 13369-22-7

N,N-Bis(2,2-dimethylpropyl)-2,2-dimethylpropan-1-amine

Cat. No.: B12286104
CAS No.: 13369-22-7
M. Wt: 227.43 g/mol
InChI Key: CELGOKROJLHUIK-UHFFFAOYSA-N
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Description

1-Propanamine, N,N-bis(2,2-dimethylpropyl)-2,2-dimethyl- is a tertiary amine characterized by the presence of two 2,2-dimethylpropyl groups attached to the nitrogen atom. This compound is part of the broader class of amines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by hydrocarbon groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Propanamine, N,N-bis(2,2-dimethylpropyl)-2,2-dimethyl- typically involves the alkylation of a primary amine with 2,2-dimethylpropyl halides under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, facilitating nucleophilic substitution .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is typically purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: 1-Propanamine, N,N-bis(2,2-dimethylpropyl)-2,2-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Amine oxides.

    Reduction: Secondary amines.

    Substitution: Alkylated amines.

Scientific Research Applications

1-Propanamine, N,N-bis(2,2-dimethylpropyl)-2,2-dimethyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Propanamine, N,N-bis(2,2-dimethylpropyl)-2,2-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Uniqueness: 1-Propanamine, N,N-bis(2,2-dimethylpropyl)-2,2-dimethyl- is unique due to its specific arrangement of 2,2-dimethylpropyl groups, which impart distinct steric and electronic properties. These properties influence its reactivity and interactions with other molecules, making it valuable in various applications .

Properties

CAS No.

13369-22-7

Molecular Formula

C15H33N

Molecular Weight

227.43 g/mol

IUPAC Name

N,N-bis(2,2-dimethylpropyl)-2,2-dimethylpropan-1-amine

InChI

InChI=1S/C15H33N/c1-13(2,3)10-16(11-14(4,5)6)12-15(7,8)9/h10-12H2,1-9H3

InChI Key

CELGOKROJLHUIK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CN(CC(C)(C)C)CC(C)(C)C

Origin of Product

United States

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